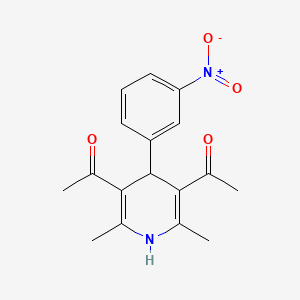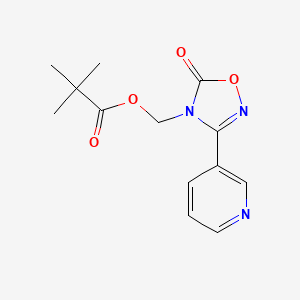![molecular formula C21H28N2O3 B1655371 N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide CAS No. 353492-18-9](/img/structure/B1655371.png)
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide
Overview
Description
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide, also known as Memantine, is a drug that has been used to treat Alzheimer's disease. It is a non-competitive N-Methyl-D-aspartate (NMDA) receptor antagonist that has been shown to improve cognitive function in patients with Alzheimer's disease.
Mechanism of Action
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide works by blocking the NMDA receptor, which is involved in learning and memory processes. By blocking this receptor, N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide reduces the amount of glutamate that is released in the brain, which can cause damage to neurons. This mechanism of action has been shown to improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide has been shown to reduce the levels of inflammatory cytokines, which can cause damage to neurons.
Advantages and Limitations for Lab Experiments
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic effects on Alzheimer's disease, which makes it a useful tool for studying the disease. However, one limitation is that N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug in lab experiments.
Future Directions
There are a number of future directions for N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide research. One direction is to study its potential therapeutic effects on other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Another direction is to study its potential use in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for further research to understand the long-term effects of N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide on cognitive function and neuronal health.
Scientific Research Applications
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function and reduce the rate of cognitive decline in patients with Alzheimer's disease. In addition, N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide has been studied for its potential therapeutic effects on other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
properties
IUPAC Name |
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-13(19(24)23-17-3-5-18(26-2)6-4-17)22-20(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,13-16H,7-12H2,1-2H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKSNPHJPAOSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387917 | |
| Record name | F3175-0011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide | |
CAS RN |
353492-18-9 | |
| Record name | F3175-0011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



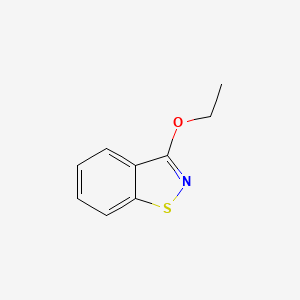
![Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B1655292.png)
![Benzene, 1,1'-[sulfonylbis(methylene)]bis[3,4-dichloro-](/img/structure/B1655293.png)
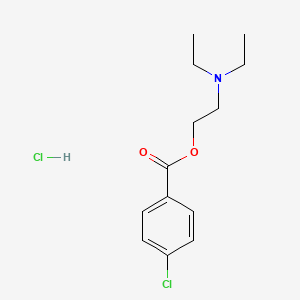



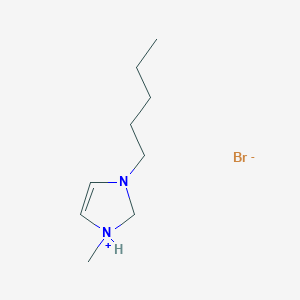

![2-(4-Methoxybenzamido)-N-[3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B1655304.png)
